molecular formula C6H5NO3S2 B2603523 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one CAS No. 70842-26-1

5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one

Cat. No. B2603523
CAS RN: 70842-26-1
M. Wt: 203.23
InChI Key: LKDBZFCQBQTOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, which “5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one” is a part of, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .

Scientific Research Applications

Future Directions

The future directions for “5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse biological effects .

Mode of Action

The exact mode of action of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDBZFCQBQTOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.5 gm (2.26 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 0.5 gm (2.2 millimols) of phosphorus pentachloride and 30 ml of anhydrous toluene was refluxed for 9 hours. The mixture was worked up in analogy to Example 1 and yielded 0.41 gm (89% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide.
Name
5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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reactant
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Quantity
30 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 0.1 gm (0.45 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 50 ml of anhydrous toluene and 5 mgm of p-toluene-sulfonic acid was heated for 10 hours in a vessel equipped with a water trap. The reaction mixture was evaporated to dryness in vacuo and separated by column chromatography. 0.40 mgm (49% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide were obtained.
Name
5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid
Quantity
0.1 g
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Reaction Step One
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0 (± 1) mol
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Cc1cc(C(=O)O)c(S(N)(=O)=O)s1
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Synthesis routes and methods IV

Procedure details

A mixture of 0.2 gm (0.77 millimols) of N-tert. butyl-5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide and o-dichloro-benzene was refluxed for 8 hours. After cooling, the reaction mixture was distributed between a mixture of ether and aqueous sodium bicarbonate solution. The separated aqueous solution was acidified and extracted with methylene chloride. After evaporation and recrystallization from methanol, 0.13 gm (83% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide was obtained.
Name
N-tert. butyl-5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide
Quantity
0.2 g
Type
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Reaction Step One
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